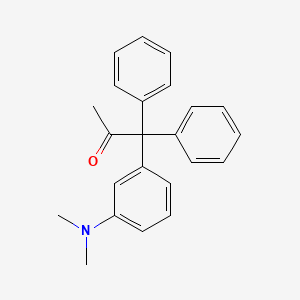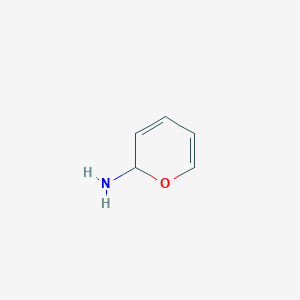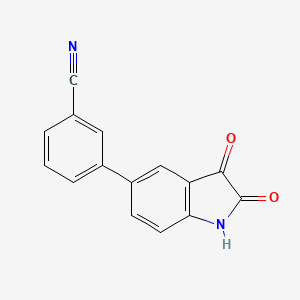
3-(2,3-Dioxoindolin-5-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3-Dioxoindolin-5-yl)benzonitrile is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing indole derivatives, including 3-(2,3-Dioxoindolin-5-yl)benzonitrile, involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . Another approach is the Mizoroki-Heck coupling, which involves the coupling of aryl halides with allyl isatins using palladium nanoparticles as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods focus on optimizing reaction conditions to achieve high yields and purity. The use of eco-friendly solvents and recyclable catalysts is also a key consideration in industrial processes .
化学反応の分析
Types of Reactions
3-(2,3-Dioxoindolin-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound .
科学的研究の応用
3-(2,3-Dioxoindolin-5-yl)benzonitrile has several scientific research applications:
作用機序
The mechanism of action of 3-(2,3-Dioxoindolin-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Indole-3-acetic acid
- 3-Formylbenzonitrile
- 3-(2,3-Dioxoindolin-1-yl)propane-nitrile
Uniqueness
What sets 3-(2,3-Dioxoindolin-5-yl)benzonitrile apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C15H8N2O2 |
|---|---|
分子量 |
248.24 g/mol |
IUPAC名 |
3-(2,3-dioxo-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H8N2O2/c16-8-9-2-1-3-10(6-9)11-4-5-13-12(7-11)14(18)15(19)17-13/h1-7H,(H,17,18,19) |
InChIキー |
GBQOSRRYLCVAJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC(=O)C3=O)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


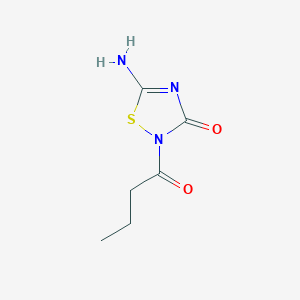
![2-((3',5'-Difluoro-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B15244324.png)
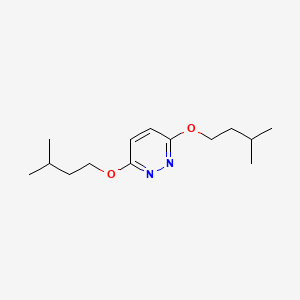
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)
![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)

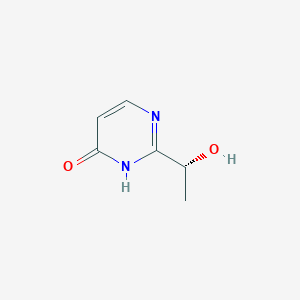
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
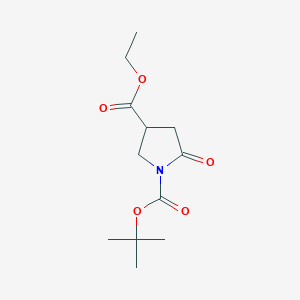
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
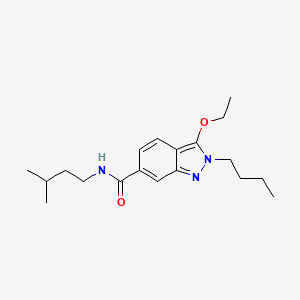
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
